molecular formula C17H13F3O4 B7962234 Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate

Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate

Cat. No.: B7962234
M. Wt: 338.28 g/mol
InChI Key: INAZHFLUESQJIF-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a trifluoromethyl group, a methoxycarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methoxycarbonyl)phenylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the methoxycarbonyl group, affecting its solubility and interaction with biological targets.

Uniqueness

Methyl 3-[4-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and methoxycarbonyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for use in various applications.

Properties

IUPAC Name

methyl 3-(4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-23-15(21)11-5-3-10(4-6-11)12-7-13(16(22)24-2)9-14(8-12)17(18,19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAZHFLUESQJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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